Tris(4-dimethylaminophenyl)phosphine

Übersicht

Beschreibung

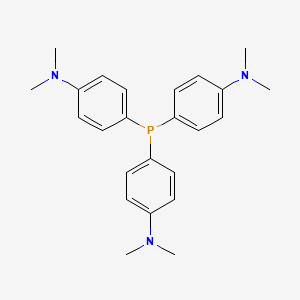

Tris(4-dimethylaminophenyl)phosphine: is an organophosphorus compound characterized by the presence of three 4-dimethylaminophenyl groups attached to a central phosphorus atom. This compound is known for its unique electronic and steric properties, making it a valuable ligand in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-dimethylaminophenyl)phosphine typically involves the reaction of phosphorus trichloride with 4-dimethylaminophenyl lithium or Grignard reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

PCl3+3LiC6H4N(CH3)2→P(C6H4N(CH3)2)3+3LiCl

The reaction is typically conducted in anhydrous solvents like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Tris(4-dimethylaminophenyl)phosphine can undergo oxidation to form the corresponding phosphine oxide.

Reduction: It can be reduced to form phosphine derivatives with lower oxidation states.

Substitution: The compound can participate in substitution reactions where the 4-dimethylaminophenyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed:

Oxidation: Phosphine oxide derivatives.

Reduction: Lower oxidation state phosphines.

Substitution: Substituted phosphine compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Role as a Ligand

TDMPP is primarily used as a ligand in coordination chemistry. Its ability to form stable metal complexes makes it valuable in various catalytic processes. The compound's three 4-dimethylaminophenyl groups provide a rich electronic environment, enhancing the reactivity of the metal center in reactions such as:

- Hydrogenation : TDMPP-ligated metal complexes have shown efficacy in hydrogenation reactions, facilitating the reduction of alkenes and ketones.

- Hydroformylation : It serves as a catalyst for hydroformylation processes, which convert alkenes into aldehydes.

- Cross-Coupling Reactions : TDMPP is utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, where it stabilizes palladium intermediates, leading to improved reaction yields .

Catalytic Applications

Catalyst in Organic Synthesis

TDMPP has been employed as a catalyst in various organic synthesis reactions. Notably:

- Palladium-Catalyzed Reactions : TDMPP derivatives are used in the enantioselective synthesis of complex organic molecules, including indole derivatives and phenanthridine compounds. These reactions benefit from the ligand's ability to stabilize palladium catalysts, enhancing selectivity and yield .

- Phosphine Organocatalysis : As a nucleophilic catalyst, TDMPP can participate in Michael additions and other nucleophilic substitution reactions, demonstrating its utility in organocatalysis .

Biological Applications

Potential in Medicinal Chemistry

Recent studies have explored the potential of TDMPP and its derivatives in biological applications:

- Antitumor Activity : Complexes formed with TDMPP have shown promising antitumor activity against various cancer cell lines, including ovarian carcinoma and lung adenocarcinoma. These complexes exhibit selective cytotoxicity, suggesting their potential as therapeutic agents .

- Enzyme Inhibition : Due to its ability to form stable complexes with metal ions, TDMPP derivatives are being investigated for their potential to inhibit specific enzymes involved in cancer progression .

Industrial Applications

Use in Material Science

In industrial settings, TDMPP is recognized for its role in enhancing material properties:

- Flame Retardants and Plasticizers : The compound is utilized in the formulation of flame retardants and plasticizers, contributing to the durability and safety of polymer materials.

- Stabilizers for Polymers : Its unique chemical structure allows it to act as a stabilizer for various polymers, improving their performance under thermal stress.

Comparison with Related Compounds

| Compound | Structure Type | Key Applications |

|---|---|---|

| Tris(dimethylamino)phosphine | Similar structure with dimethylamino groups | Catalysis, organic synthesis |

| Triphenylphosphine | Contains phenyl groups | Coordination chemistry |

| Tris(2,4,6-trimethoxyphenyl)phosphine | Contains methoxy-substituted phenyl groups | Catalysis and material science |

Wirkmechanismus

Mechanism: Tris(4-dimethylaminophenyl)phosphine exerts its effects primarily through its ability to act as a ligand, forming stable complexes with metal ions. The electron-donating nature of the 4-dimethylaminophenyl groups enhances the nucleophilicity of the phosphorus atom, facilitating the formation of strong metal-ligand bonds.

Molecular Targets and Pathways: The compound targets metal ions in catalytic cycles, stabilizing transition states and intermediates. This stabilization is crucial in various catalytic processes, including those in organic synthesis and industrial applications.

Vergleich Mit ähnlichen Verbindungen

Tris(dimethylamino)phosphine: Similar in structure but with dimethylamino groups instead of 4-dimethylaminophenyl groups.

Triphenylphosphine: Contains phenyl groups instead of 4-dimethylaminophenyl groups.

Tris(2,4,6-trimethoxyphenyl)phosphine: Contains 2,4,6-trimethoxyphenyl groups.

Uniqueness: Tris(4-dimethylaminophenyl)phosphine is unique due to the presence of the 4-dimethylaminophenyl groups, which provide distinct electronic and steric properties. These properties enhance its performance as a ligand in various catalytic processes, making it more effective in certain applications compared to its analogs.

Biologische Aktivität

Tris(4-dimethylaminophenyl)phosphine (TDMPhos) is an organophosphorus compound notable for its diverse biological activities, particularly in the fields of catalysis and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanism of action, applications, and case studies.

Chemical Structure and Properties

TDMPhos is characterized by the formula P(C₁₄H₁₈N)₃, consisting of three 4-dimethylaminophenyl groups attached to a phosphorus atom. It appears as a colorless liquid at room temperature and exhibits strong Lewis basicity, allowing it to participate in various chemical reactions as a ligand.

TDMPhos functions primarily as a ligand in coordination chemistry, forming stable complexes with transition metals. Its steric and electronic properties significantly influence the reactivity and stability of these metal complexes, making it valuable in catalysis.

- Lewis Basicity : TDMPhos acts as a strong Lewis base due to the presence of electron-donating dimethylamino groups, enhancing its ability to coordinate with metal centers.

- Desulfurization Agent : It effectively reacts with sulfur-containing compounds, showcasing its utility in organic synthesis. For instance, it can convert dibenzyl disulfide into dibenzyl sulfide through a desulfurization reaction .

Applications in Catalysis

TDMPhos is widely used in various catalytic reactions, including:

- Cross-Coupling Reactions : It serves as a ligand in Suzuki-Miyaura and Negishi couplings, facilitating the formation of carbon-carbon bonds between organic molecules.

- Hydrogenation Reactions : TDMPhos is involved in hydrogenation processes, converting unsaturated compounds into saturated ones .

Biological Studies and Case Reports

Recent studies have explored the cytotoxic effects of phosphonium salts, including TDMPhos derivatives, on cancer cell lines. Notable findings include:

- Cytotoxicity Against Cancer Cells : Research indicated that phosphonium salts exhibit significant toxicity against HeLa cancer cells, with some compounds demonstrating IC₅₀ values lower than those of standard chemotherapeutics like cisplatin .

- Mechanistic Insights : The cytotoxic activity was not linked to apoptosis induction but rather to alternative pathways affecting cell viability .

Comparative Analysis with Related Compounds

A comparative analysis highlights TDMPhos's unique properties relative to other organophosphorus compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tris(dimethylamino)phosphine | P(NMe₂)₃ | Commonly used as a reducing agent; similar reactivity with sulfur. |

| Tris(2-carboxyethyl)phosphine | P(CHO)₃ | Reduces disulfide bonds in proteins; biochemistry applications. |

| Tris(pentafluorophenyl)phosphine | P(CF₃)₃ | Used as an electrolyte additive in lithium-ion batteries. |

| Tris(3,5-dimethylphenyl)phosphine | P(CH(C(CH₃))₃ | Exhibits different steric properties affecting catalysis. |

TDMPhos stands out due to its strong basicity and ability to form stable metal complexes, making it particularly useful in catalytic applications compared to its analogs .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for Tris(4-dimethylaminophenyl)phosphine, and how can purity be ensured?

- Methodological Answer : The synthesis involves reacting 4-bromo-N,N-dimethylaniline (24.66 g, 0.123 mol) in a nitrogen-flushed, dried two-necked flask equipped with a reflux condenser. The reaction requires rigorous exclusion of moisture and oxygen to prevent side reactions. After refluxing, the product is purified via recrystallization or column chromatography. Key steps include:

- Use of anhydrous solvents (e.g., THF or diethyl ether).

- Monitoring reaction progress via thin-layer chromatography (TLC).

- Characterization by P NMR to confirm the absence of oxidized byproducts (e.g., phosphine oxides) .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent integrity, while P NMR (typically δ ~ -5 to -20 ppm for tertiary phosphines) verifies purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF confirms molecular weight.

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond angles and electronic effects of the dimethylamino groups. Data collection requires high-resolution (<1.0 Å) to distinguish steric and electronic perturbations .

Advanced Research Questions

Q. How can this compound be utilized as a ligand in transition-metal catalysis, and what factors influence its coordination behavior?

- Methodological Answer :

- Application : Acts as a strong σ-donor ligand in Pd- or Ni-catalyzed cross-coupling reactions. Steric bulk from the aryl groups and electron-donating dimethylamino substituents enhance metal center electron density, accelerating oxidative addition steps.

- Optimization :

- Vary metal-to-ligand ratios (e.g., 1:1 to 1:3) to balance activity and stability.

- Monitor catalytic efficiency via kinetic studies (e.g., initial rate analysis) under inert conditions.

- Compare turnover numbers (TONs) with less electron-rich analogs (e.g., triphenylphosphine) to quantify electronic effects .

Q. What experimental strategies resolve contradictions in reported reactivity data for this compound in radical reactions?

- Methodological Answer :

- Reproducibility Checks : Replicate reactions using rigorously dried solvents and degassed solutions to exclude oxygen/water interference.

- Controlled Studies : Systematically vary initiators (e.g., AIBN vs. thermal initiation) and monitor intermediates via EPR spectroscopy.

- Cross-Referencing : Compare results with structurally similar phosphines (e.g., tris(4-methoxyphenyl)phosphine) to isolate electronic vs. steric contributions .

Q. How does this compound perform as a precursor in nanomaterial synthesis, and what parameters control its efficacy?

- Methodological Answer :

- Role in Quantum Dots (QDs) : Acts as a phosphorus source in InP/ZnS QD synthesis. The dimethylamino groups enhance solubility and reactivity in nonpolar solvents.

- Critical Parameters :

| Parameter | Optimal Range | Impact on QD Properties |

|---|---|---|

| P:In molar ratio | 5:1 | Higher ratios reduce defects but may increase aggregation |

| Reaction time (ZnS shell) | 60 min | Longer times improve crystallinity and photoluminescence |

| Temperature | 240–280°C | Controls nucleation vs. growth kinetics |

Q. How can researchers address discrepancies in reported thermal stability data for this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen/argon at 10°C/min to assess decomposition onset (typically >200°C). Compare with differential scanning calorimetry (DSC) to identify exothermic events.

- Contextual Factors : Purity (e.g., trace solvents or phosphine oxides) and atmospheric exposure during testing significantly alter results. Cross-validate with inert-atmosphere glovebox techniques .

Q. Data Analysis and Experimental Design

Q. What methodologies are recommended for analyzing the electronic effects of this compound in photoredox catalysis?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Measure oxidation potentials of metal-ligand complexes to quantify electron-donating strength.

- DFT Calculations : Compare HOMO/LUMO energies with experimental redox data to model charge-transfer pathways.

- In Situ Spectroscopy : Use UV-vis or IR to track intermediate species during catalytic cycles .

Q. How should researchers design kinetic studies to investigate substituent effects on phosphine reactivity in Staudinger reactions?

- Methodological Answer :

- Variable Control : Synthesize derivatives with modified aryl groups (e.g., 4-methoxy, 4-fluoro) to isolate electronic/steric contributions.

- Rate Constants : Use stopped-flow techniques to measure second-order rate constants () at varying temperatures (e.g., 20–40°C).

- Eyring Analysis : Plot ln() vs. to determine activation parameters (, ) .

Eigenschaften

IUPAC Name |

4-bis[4-(dimethylamino)phenyl]phosphanyl-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N3P/c1-25(2)19-7-13-22(14-8-19)28(23-15-9-20(10-16-23)26(3)4)24-17-11-21(12-18-24)27(5)6/h7-18H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNETVOUSGGAEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40911626 | |

| Record name | 4,4',4''-Phosphanetriyltris(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40911626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104-21-8, 30442-12-7 | |

| Record name | Tris[4-(dimethylamino)phenyl]phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1104-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4',4''-Phosphinetriyltris(N,N-dimethylaniline) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001104218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphinetriyltris(N,N-dimethylaniline) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030442127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC158459 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4',4''-Phosphanetriyltris(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40911626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-phosphinetriyltris[N,N-dimethylaniline] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.